molecular formula C9H11Cl2NO4S B13515617 3,5-Dichloro-4-(2-methoxyethoxy)benzenesulfonamide

3,5-Dichloro-4-(2-methoxyethoxy)benzenesulfonamide

Cat. No.: B13515617
M. Wt: 300.16 g/mol
InChI Key: DXZIIWAZUJNUQF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2-methoxyethoxy)benzenesulfonamide: is an organic compound with the molecular formula C15H15Cl2NO4S It is a derivative of benzenesulfonamide, characterized by the presence of two chlorine atoms and a methoxyethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(2-methoxyethoxy)benzenesulfonamide typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with 2-methoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, to facilitate the reaction.

Major Products Formed:

    Oxidation: Formation of 3,5-dichloro-4-(2-methoxyethoxy)benzaldehyde or 3,5-dichloro-4-(2-methoxyethoxy)benzoic acid.

    Reduction: Formation of 3,5-dichloro-4-(2-methoxyethoxy)aniline.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-(2-methoxyethoxy)benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. It is also investigated for its potential antimicrobial properties.

Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting bacterial infections. Its structure allows for modifications that can enhance its efficacy and reduce side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2-methoxyethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

  • 3,5-Dichloro-4-methoxybenzenesulfonamide
  • 3,5-Dichloro-4-ethoxybenzenesulfonamide
  • 3,5-Dichloro-4-propoxybenzenesulfonamide

Comparison: Compared to its analogs, 3,5-Dichloro-4-(2-methoxyethoxy)benzenesulfonamide has a unique methoxyethoxy group that can influence its solubility and reactivity. This structural difference can affect its interaction with biological targets and its overall efficacy in various applications. The presence of the methoxyethoxy group may also enhance its ability to penetrate cell membranes, making it more effective in certain biological assays.

Properties

Molecular Formula

C9H11Cl2NO4S

Molecular Weight

300.16 g/mol

IUPAC Name

3,5-dichloro-4-(2-methoxyethoxy)benzenesulfonamide

InChI

InChI=1S/C9H11Cl2NO4S/c1-15-2-3-16-9-7(10)4-6(5-8(9)11)17(12,13)14/h4-5H,2-3H2,1H3,(H2,12,13,14)

InChI Key

DXZIIWAZUJNUQF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1Cl)S(=O)(=O)N)Cl

Origin of Product

United States

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